Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu
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Overview
Description
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu is a peptide sequence that is part of the bradykinin family. Bradykinin peptides are known for their role in various physiological processes, including inflammation, pain, and blood pressure regulation . This specific sequence is a modified version of bradykinin, which has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to prevent unwanted side reactions .
Coupling Reaction: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: After each coupling step, the protecting group is removed using a suitable reagent (e.g., trifluoroacetic acid for Boc or piperidine for Fmoc).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like hydrofluoric acid or trifluoroacetic acid.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can produce hydroxyphenylalanine derivatives.
Scientific Research Applications
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu involves its interaction with bradykinin receptors, specifically the B1 and B2 receptors. Upon binding to these receptors, the peptide activates signaling pathways that lead to various physiological effects, such as vasodilation, increased vascular permeability, and pain sensation . The molecular targets include G-protein-coupled receptors and downstream signaling molecules like protein kinase C and phospholipases .
Comparison with Similar Compounds
Similar Compounds
Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg): The parent compound with a similar sequence but an additional arginine residue at the C-terminus.
Des-Arg9-Bradykinin: A bradykinin analog lacking the C-terminal arginine residue, which acts as a B1 receptor agonist.
Lys-Bradykinin:
Uniqueness
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu is unique due to its specific sequence, which imparts distinct biological activities compared to other bradykinin analogs. Its modified structure allows for targeted studies on bradykinin receptor interactions and potential therapeutic applications .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPYBBQGHUQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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